b-D-Gentiotriose
Description
Isomaltotriose (B1581827) within the Context of Isomaltooligosaccharides
Isomaltotriose is a key member of the isomaltooligosaccharide (IMO) group. researchgate.netwikipedia.org IMOs are a series of glucose oligomers connected by α-D-(1,6)-linkages, which also include molecules like isomaltose (B16258), panose (B1197878), and isomaltotetraose (B46569). wikipedia.orggoogleapis.com These oligosaccharides are found naturally in some fermented foods and are also produced commercially from starch through enzymatic processes. wikipedia.org The defining characteristic of IMOs, including isomaltotriose, is the prevalence of α-(1→6) glycosidic bonds, which are less readily hydrolyzed by human digestive enzymes compared to the α-(1→4) linkages found in starch. ontosight.aiwikipedia.org
| Property | Description |
| CAS Number | 3371-50-4 megazyme.comneogen.com |
| Molecular Formula | C₁₈H₃₂O₁₆ ontosight.aibiosynth.com |
| Molecular Weight | 504.44 g/mol ontosight.aibiosynth.com |
| Synonym | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose ontosight.ai |
| Purity | >95% for research applications megazyme.comneogen.com |
This table provides a summary of the key chemical properties of Isomaltotriose.
Academic Significance as a Trisaccharide Substrate and Product in Enzymology
Isomaltotriose serves as a critical tool in the study of enzyme kinetics and specificity. It is used as a substrate for a variety of enzymes, allowing researchers to investigate their activity and mechanism of action. chemimpex.commegazyme.com
Enzymes that utilize Isomaltotriose as a substrate:
α-Glucosidase: This enzyme, found in various organisms including Bacillus stearothermophilus and yeast, can hydrolyze isomaltotriose. megazyme.comresearchgate.net
endo-1,6-α-Glucanase (Dextranase): This enzyme specifically targets the internal α-1,6-glucosidic linkages within dextran (B179266) and related oligosaccharides like isomaltotriose. neogen.com
Oligo-1,6-glucosidase: Found in hog intestinal mucosa, this enzyme has been shown to hydrolyze isomaltotriose. acs.org
Dextran glucosidase: An enzyme from Streptococcus mutans that hydrolyzes the α-1,6-glucosidic linkage of isomaltooligosaccharides from their non-reducing ends. nih.gov
Conversely, isomaltotriose is also a product of various enzymatic reactions, particularly those involving the synthesis or degradation of larger carbohydrates. ontosight.ai
Enzymatic reactions that produce Isomaltotriose:
Transglucosylation: Enzymes with transglucosidase activity, such as certain α-glucosidases, can synthesize isomaltotriose by transferring a glucosyl residue to an acceptor molecule like glucose or maltose (B56501). amano-enzyme.comnih.gov For instance, α-glucosidase from Aspergillus niger is used in the industrial production of IMOs, including isomaltotriose, from maltose. nih.govoup.com
Dextran hydrolysis: The enzymatic breakdown of dextran by dextranases can yield isomaltotriose as one of the hydrolysis products. glpbio.commedchemexpress.com Dextran 1,6-alpha-isomaltotriosidase, for example, specifically cleaves dextran to release isomaltotriose. ontosight.ai
Starch conversion: A complex enzymatic process involving enzymes like α-amylase, β-amylase, and transglucosidase can convert starch into a mixture of IMOs, including isomaltotriose. googleapis.comredalyc.org
| Enzyme | Role | Source Organism (Example) |
| α-Glucosidase | Hydrolysis/Synthesis | Aspergillus niger, Bacillus stearothermophilus megazyme.comresearchgate.netnih.gov |
| Dextranase (B8822743) | Hydrolysis | Penicillium sp., Chaetomium sp. neogen.comnih.gov |
| Oligo-1,6-glucosidase | Hydrolysis | Hog intestinal mucosa acs.org |
| Dextran glucosidase | Hydrolysis | Streptococcus mutans nih.gov |
| Transglucosidase | Synthesis | Aspergillus niger amano-enzyme.comredalyc.org |
This table summarizes the enzymatic interactions involving Isomaltotriose, highlighting its dual role as both a substrate and a product.
Structure
2D Structure
Properties
CAS No. |
32590-17-3 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
FZWBNHMXJMCXLU-LOROBTJJSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Enzymatic Synthesis and Biosynthetic Pathways of Isomaltotriose
Mechanisms of Isomaltotriose (B1581827) Formation via Transglycosylation
The core mechanism for synthesizing isomaltotriose is transglycosylation. In this reaction, an enzyme cleaves a glycosidic bond in a donor molecule and transfers the glycosyl group to an acceptor molecule. When the acceptor is another sugar molecule, a new, larger oligosaccharide is formed. nih.govacs.org This process is distinct from hydrolysis, where water acts as the acceptor, breaking down the sugar. Many enzymes used for isomaltotriose synthesis are hydrolases that exhibit significant transferase activity under specific conditions, such as high substrate concentrations. researchgate.netnih.gov
Glycosyltransferases (GTFs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. ub.eduwikipedia.org Specifically, certain GTFs are responsible for creating the α-1,6-glycosidic bonds that define the structure of isomaltotriose and other isomaltooligosaccharides. For instance, 4,6-α-glucanotransferases, which belong to the GH70 family, can cleave α-1,4 glycosidic linkages in substrates like starch and use the released glucose units to form new α-1,6 glycosidic linkages, effectively producing isomalto/maltooligosaccharides. researchgate.netresearchgate.net These enzymes directly contribute to the elongation of glucan chains with the characteristic α-1,6 bonds found in isomaltotriose. researchgate.net
A significant number of enzymes used for the industrial production of isomaltooligosaccharides, including isomaltotriose, belong to the Glycoside Hydrolase Family 31 (GH31). researchgate.netnih.gov While these enzymes are classified as hydrolases, they possess potent transglycosylation activity. researchgate.netnih.govresearchgate.net GH31 α-glucosidases act on substrates with α-glucosidic linkages at the non-reducing end. researchgate.net In the presence of high concentrations of substrates like maltose (B56501), their catalytic activity shifts from hydrolysis towards transglycosylation, leading to the synthesis of oligosaccharides with α-(1→6), α-(1→4), α-(1→3), and α-(1→2) linkages. researchgate.netresearchgate.net The synthesis of isomaltotriose specifically relies on their ability to form α-1,6 bonds. nih.gov
The specificity and catalytic action of the chosen enzyme are critical for determining the product profile and yield of isomaltotriose.
Aspergillus niger α-Glucosidase: This is one of the most widely used enzymes for the commercial production of isomaltooligosaccharides. nih.govmdpi.com The α-glucosidase from A. niger (often denoted as AglA) is a member of the GH31 family and exhibits strong transglycosylation activity, making it highly effective for synthesizing IMOs. researchgate.netresearchgate.netcsic.es When acting on a high concentration of maltose, it catalyzes the transfer of a glucosyl unit to an acceptor, forming new α-1,6-oligosaccharides such as isomaltose (B16258), panose (B1197878), and isomaltotriose. nih.govnih.gov The reaction pathway involves the formation of an enzyme-bound glucosyl intermediate, which is then transferred to an acceptor molecule. nih.govacs.org
Schwanniomyces occidentalis α-Glucosidase: The α-glucosidase from the yeast Schwanniomyces occidentalis (GAM1p), also a GH31 protein, is another potent enzyme for IMO synthesis. researchgate.net Studies have shown that when using 200 g/L of maltose as a substrate, this enzyme can produce a significant amount of IMOs, with the yield of isomaltotriose reaching 26.9 g/L. researchgate.netresearchgate.netnih.gov The enzyme initially produces a mixture of oligosaccharides, including panose and maltotriose (B133400). nih.gov However, as the reaction progresses and glucose accumulates from maltose hydrolysis, the product profile shifts towards sugars containing exclusively α(1→6) linkages, such as isomaltose and isomaltotriose. researchgate.netnih.gov
| Enzyme Source | Substrate | Key Products | Isomaltotriose Yield | Reference |
| Schwanniomyces occidentalis | Maltose (200 g/L) | Isomaltose, Isomaltotriose, Panose | 26.9 g/L | researchgate.netnih.gov |
| Aspergillus niger | Maltose | Isomaltose, Panose, Isomaltotriose | Yields vary; part of total IMO mix | nih.govnih.gov |
| Enzyme Cocktail with A. niger transglucosidase | Liquefied Starch | Isomaltose, Isomaltotriose, Panose | Part of 49.09% total IMOs | redalyc.org |
Glycoside Hydrolase Family 31 (GH31) α-Glucosidases in Isomaltotriose Synthesis
Substrate Specificity and Acceptor Preferences in Isomaltotriose Synthesis
The efficiency of isomaltotriose synthesis is heavily dependent on the enzyme's specificity for both the glucosyl donor and acceptor substrates.
Maltose is a commonly used glucosyl donor for this process. nih.govacs.org The enzyme cleaves the α-1,4 linkage in maltose and transfers one glucose unit. The acceptor molecule plays a crucial role in determining the final product. In the initial stages of the reaction with only maltose present, a maltose molecule can act as the acceptor, leading to the formation of the trisaccharide panose (α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucopyranose). nih.govnih.gov
As the reaction continues, maltose is hydrolyzed into glucose. This glucose can then act as a glucosyl acceptor. nih.govacs.org The transfer of a glucosyl unit to glucose forms isomaltose (α-1,6 linkage). Subsequently, the transfer of another glucosyl unit to isomaltose results in the formation of isomaltotriose. Research on S. occidentalis α-glucosidase shows that the addition of glucose to the reaction mixture significantly shifts the synthesis towards products with exclusively α(1→6) linkages, increasing the production of isomaltose and isomaltotriose by 2-4 fold while inhibiting the formation of panose. researchgate.netnih.gov This demonstrates a clear preference for glucose as an acceptor for the formation of the α-1,6 backbone of isomaltotriose.
Bioprocess Optimization for Enhanced Isomaltotriose Yield
To maximize the production of isomaltotriose, it is essential to optimize the parameters of the bioprocess. These factors directly influence enzyme activity, stability, and the equilibrium between hydrolysis and transglycosylation. sci-hub.senih.gov
Temperature: Each enzyme has an optimal temperature for activity. For α-glucosidases used in IMO synthesis, this temperature is often between 50°C and 65°C. For example, the highest yield of IMOs using immobilized A. niger α-glucosidase was achieved at 55°C. nih.gov An α-glucosidase from Aspergillus sojae also showed an optimum temperature of approximately 55°C. nih.gov Enzymes from thermophilic organisms, like Myceliophthora thermophila, can have higher optimal temperatures, around 65°C. nih.gov Operating at the optimal temperature maximizes the reaction rate, but exceeding it can lead to enzyme denaturation.
pH: The pH of the reaction medium is critical for maintaining the enzyme's structural integrity and catalytic activity. The optimal pH for α-glucosidases is typically in the acidic to neutral range. For A. niger α-glucosidase, a pH of 4.5 was found to be optimal for IMO yield, nih.gov while the enzyme from A. sojae prefers a pH of 5.5. nih.gov Enzymes from M. thermophila showed optimal pH values of 4.5 and 6.5, depending on the specific isoenzyme. nih.gov Maintaining the optimal pH throughout the process is crucial for sustained enzyme performance. eppendorf.com
Water Content: The concentration of water in the reaction system is a key factor that influences the balance between the competing hydrolysis and transglycosylation reactions. High substrate concentrations, which correspond to lower water activity, generally favor the transglycosylation pathway, leading to higher yields of oligosaccharides like isomaltotriose. mfu.ac.th One study demonstrated that using a butyl acetate-aqueous biphasic system, which alters the aqueous environment, significantly improved the yield of IMOs. nih.gov This highlights that controlling water content is a powerful strategy for enhancing the synthesis of transglycosylation products.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger (immobilized) | 4.5 | 55 | nih.gov |
| Aspergillus sojae | 5.5 | 55 | nih.gov |
| Myceliophthora thermophila (MT31α1) | 4.5 | 65 | nih.gov |
| Myceliophthora thermophila (MT31α2) | 6.5 | 60 | nih.gov |
| Geobacillus sp. HTA-462 | 7.0 | 60 | mdpi.com |
Application of Enzyme Immobilization in Organic-Aqueous Media
Enzyme immobilization is a critical strategy for enhancing the efficiency and reusability of biocatalysts in industrial processes. Immobilizing enzymes used for isomaltooligosaccharide (IMO) synthesis, such as α-glucosidase, dextransucrase, and dextranase (B8822743), offers improved stability, facilitates catalyst separation from the product, and allows for continuous operation. A particularly effective approach involves the use of organic-aqueous biphasic systems, which can shift reaction equilibria towards synthesis over hydrolysis, thereby increasing product yields.
Table 1: Optimal Conditions for Immobilized α-Glucosidase in an Organic-Aqueous System
| Parameter | Optimal Condition | Result | Reference |
| Enzyme | α-Glucosidase | - | nih.gov, nih.gov |
| Support | Eupergit C (epoxy-activated resin) | Immobilization efficiency of 79.61% | nih.gov, nih.gov |
| Organic Solvent | Butyl Acetate (B1210297) | Improved catalytic activity and yield | nih.gov, nih.gov |
| Solvent Ratio | 25:75 (v/v) Butyl Acetate/Buffer | Highest IMO Yield (50.83% w/w) | nih.gov, nih.gov |
| pH | 4.5 | Optimal for synthesis | nih.gov, nih.gov |
| Temperature | 55 °C | Optimal for synthesis | nih.gov, nih.gov |
Another widely used technique is the co-immobilization of multiple enzymes. For instance, dextransucrase from Leuconostoc mesenteroides and dextranase from Penicillium funiculosum have been co-immobilized by entrapment in calcium alginate beads to produce IMOs from sucrose (B13894). lodz.plicm.edu.pl In this system, dextransucrase converts sucrose to dextran (B179266), which is then hydrolyzed by dextranase into IMOs like isomaltose and isomaltotriose. lodz.plicm.edu.plmdpi.com To enhance stability and prevent leakage from the alginate matrix, dextransucrase is often cross-linked with glutaraldehyde, and dextranase is adsorbed onto hydroxyapatite (B223615) before entrapment. lodz.plicm.edu.pl These co-immobilized preparations have demonstrated high operational stability, maintaining activity for over 100 hours of continuous synthesis. lodz.plicm.edu.pl
Strategies Using Enzyme Cocktails and Co-expression Systems (e.g., Saccharomyces cerevisiae expressing aglA)
Enzyme cocktails are formulated to perform simultaneous saccharification and transglycosylation of starch. A common approach involves a combination of α-amylase, pullulanase, β-amylase, and α-transglucosidase. researchgate.net This multi-enzyme system efficiently breaks down liquefied starch into smaller oligosaccharides, which are then converted by α-transglucosidase into isomaltooligosaccharides, including isomaltose, panose, and isomaltotriose. researchgate.net By using an optimized enzyme cocktail, a total IMO yield of 49.09% was achieved from liquefied starch in just 13 hours. researchgate.net This one-step process is a significant improvement over traditional multi-stage methods. researchgate.netfrontiersin.org
Table 2: Composition of an Enzyme Cocktail for IMO Production from Starch
| Enzyme | Source Organism | Function | Reference |
| α-Amylase | Bacillus amyloliquefaciens | Starch Liquefaction | researchgate.net, frontiersin.org |
| β-Amylase | Barley Bran | Saccharification (Maltose production) | researchgate.net |
| Pullulanase | Bacillus naganoensis | Debranching of Starch | researchgate.net, frontiersin.org |
| α-Transglucosidase | Aspergillus niger | Transglycosylation (IMO synthesis) | researchgate.net, frontiersin.org |
Co-expression systems, particularly using genetically modified microorganisms, represent a powerful alternative. The yeast Saccharomyces cerevisiae is a favored host for this purpose due to its GRAS (Generally Recognized as Safe) status. cnif.cn A successful strategy involves expressing the α-glucosidase gene (aglA) from Aspergillus niger in S. cerevisiae. acs.orgnih.govnih.gov The recombinant yeast cells can then act as whole-cell biocatalysts. nih.gov When incubated with a high concentration of maltose, the expressed α-glucosidase catalyzes transglycosylation reactions, forming panose initially, followed by the accumulation of isomaltose and significant amounts of isomaltotriose after extended incubation (e.g., 24 hours). acs.org
To further streamline the process and facilitate catalyst reuse, the aglA gene has been fused to sequences encoding cell wall anchor proteins, such as the Sed1 protein from yeast. acs.orgnih.gov This results in the α-glucosidase being covalently bound to the yeast cell surface. acs.orgnih.govnih.gov These engineered cells can be easily recovered and used in successive batches for continuous IMO production. acs.orgnih.gov
Directed Enzymatic Modification and Derivatization of Isomaltotriose (e.g., Isomaltotriose Palmitate Synthesis)
Beyond its synthesis, isomaltotriose can be enzymatically modified to create novel derivatives with altered physicochemical properties, such as surface activity. A prime example is the synthesis of isomaltotriose fatty acid esters, which have applications as biosurfactants in the food, cosmetic, and pharmaceutical industries. nih.govresearchgate.net
The enzymatic synthesis of Isomaltotriose Palmitate provides a clear illustration of this directed modification. nih.gov This process involves the transesterification of isomaltotriose with a palmitic acid vinyl ester, a reaction catalyzed with high regioselectivity by the metalloprotease thermolysin in an organic solvent system. nih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been identified as a suitable reaction medium for this transformation. nih.govresearchgate.net
The optimization of reaction parameters is crucial for maximizing the yield of the desired monoester. Research has identified the optimal conditions for this synthesis, achieving a product yield as high as 89.7%. nih.gov The enzyme also demonstrated good operational stability, retaining over half of its initial activity after 72 hours of repeated use. nih.gov
Table 3: Optimized Parameters for Isomaltotriose Palmitate Synthesis
| Parameter | Optimal Condition | Outcome | Reference |
| Enzyme | Thermolysin | Catalyzes transesterification | nih.gov |
| Substrates | Isomaltotriose & Palmitic acid vinyl ester | Forms Isomaltotriose Palmitate | nih.gov |
| Solvent | Dimethyl sulfoxide (DMSO) | Suitable reaction medium | nih.gov, researchgate.net |
| Temperature | 45 °C | - | nih.gov |
| Reaction Time | 24 hours | - | nih.gov |
| Water Content | 40% | Key for acylation | nih.gov |
| Enzyme Conc. | 0.05% (w/w) | - | nih.gov |
| Product Yield | 89.7% | High conversion to monoester | nih.gov |
This targeted enzymatic acylation highlights the potential to create valuable amphiphilic molecules from simple sugars, expanding the functional applications of isomaltotriose. nih.gov
Enzymatic Hydrolysis and Microbial Degradation of Isomaltotriose
Enzymatic Hydrolysis Mechanisms of α-1,6-Glucosidic Linkages in Isomaltotriose (B1581827)
The enzymatic breakdown of isomaltotriose primarily involves the hydrolysis of its α-1,6-glucosidic linkages. This process is carried out by specific enzymes that recognize and cleave these bonds, releasing smaller sugar units. For instance, dextran (B179266) glucosidase from Streptococcus mutans is an exo-type glucosidase that specifically targets the α-1,6-glucosidic linkage at the non-reducing end of isomaltooligosaccharides like isomaltotriose, producing α-glucose. nih.govd-nb.info The crystal structure of this enzyme in complex with isomaltotriose reveals that the substrate occupies subsites -1 to +2 within the active site. nih.gov Key to this recognition is the interaction between specific amino acid residues and the glucose units of isomaltotriose. Hydrogen bonds between Asp60 and Arg398 with the O4 atom of the glucose at subsite -1 are crucial for recognizing the non-reducing end. nih.gov Furthermore, the side chains of Glu371 and Lys275 form hydrogen bonds with the O2 and O3 atoms of the glucose residue at subsite +1, ensuring proper positioning for catalysis. nih.gov
Similarly, isomalto-dextranase from Arthrobacter globiformis hydrolyzes dextran by cleaving α-isomaltose units from the non-reducing end. tandfonline.com This enzyme also acts on isomaltotriose. tandfonline.comnii.ac.jp Kinetic studies suggest that two essential ionizable groups, likely a carboxyl and a carboxylate group, are vital for its catalytic activity. tandfonline.comtandfonline.com The positions of the atoms in the scissile α-1,6-glucosidic linkage of isomaltotriose (C1, O6, and C6) are structurally identical to those of the α-1,4 linkage in maltopentaose (B1148383) within the active site of α-amylase, highlighting a conserved mechanism for glycosidic bond cleavage among these enzymes. nih.gov
Another class of enzymes, oligo-1,6-glucosidases, also hydrolyzes the (1→6)-α-D-glucosidic linkages in oligosaccharides, including isomaltotriose. qmul.ac.ukgenome.jp These enzymes are distinct from others like pullulanase or isoamylase (B1167963) in that they can release a single α-1→6-linked glucose unit. qmul.ac.uk The reaction mechanism for these enzymes, as elucidated through studies on site-directed mutants of isomalto-dextranase, involves specific roles for key aspartic acid residues. For example, Asp266 acts as a general acid in catalysis, Asp198 functions as a nucleophile and is also involved in substrate binding, while Asp313's role is primarily in substrate binding. nih.gov
Microbial Metabolism and Fermentation of Isomaltotriose
Isomaltotriose, being an α-(1→6) linked carbohydrate, is less digestible by human enzymes compared to α-(1→4) linked starches, allowing it to reach the intestinal tract largely intact where it can be metabolized by the gut microbiota. researchgate.net
Several beneficial gut bacteria, including species of Lactobacillus and Bifidobacterium, can metabolize isomalto-oligosaccharides (IMOs), including isomaltotriose. researchgate.net However, their preferences for different chain lengths can vary.
Studies have shown that Lactobacillus reuteri preferentially metabolizes shorter-chain IMOs like isomaltose (B16258) over those with a higher degree of polymerization. researchgate.net The metabolism of IMOs in L. reuteri is attributed to an α(1→6)-specific glucanase and maltose (B56501) phosphorylase. researchgate.net For instance, in L. reuteri 100-23, isomaltose and panose (B1197878) were degraded by 50% after 24 hours of growth, while the metabolism of isomaltotetraose (B46569) was only apparent in later stages. ualberta.ca
In contrast, bifidobacteria tend to preferentially metabolize IMOs with a higher degree of polymerization and accumulate glucose. researchgate.net The genetic basis for IMO utilization in bifidobacteria often involves gene clusters that include an oligo-1,6-glucosidase, an ABC transport system, and other related enzymes. jst.go.jp The ability of probiotic strains like Bifidobacterium to utilize IMOs is considered a beneficial prebiotic effect. researchgate.net Furthermore, exopolysaccharides with structures similar to IMOs, produced by Lactobacillus reuteri from starch, can be efficiently used as growth substrates by probiotic Bifidobacterium strains that possess amylopullulanase activity. acs.org
Analysis of Fermentation End-Products and Microbial Growth Profiles
The microbial fermentation of isomaltotriose results in the production of various metabolic end-products, primarily short-chain fatty acids (SCFAs), and influences the growth dynamics of the fermenting microorganisms. The analysis of these products and growth profiles provides insight into the metabolic pathways involved and the potential physiological effects of isomaltotriose consumption.
When subjected to in vitro fermentation by human fecal microbiota, isomaltooligosaccharides (IMOs), which include isomaltotriose, are degraded, leading to the production of SCFAs such as acetic acid, propionic acid, and butyric acid. nih.govnih.gov The production of these acids typically leads to a decrease in the pH of the fermentation medium. nih.govfrontiersin.org For instance, during the fermentation of isomalto/malto-polysaccharides (IMMPs), acetic acid is often the most predominantly produced SCFA, with smaller quantities of propionic and butyric acid also being formed. nih.gov The fermentation process generally starts after a lag phase, with significant SCFA production and a corresponding drop in pH observed after several hours of incubation. nih.gov
Microbial growth on isomaltotriose as a carbon source varies depending on the microorganism. Certain probiotic strains, such as those belonging to the genera Bifidobacterium and Lactobacillus, have been shown to utilize IMOs for growth. Studies on human infant-derived Bifidobacterium longum and Bifidobacterium breve strains demonstrated that IMOs could support optimal growth, comparable to that achieved with glucose. nih.gov The biomass of these strains increased significantly when cultured in a medium supplemented with IMOs. nih.gov Similarly, Lactobacillus plantarum has been shown to grow well when a mixture of IMOs and glucose is used as the carbon source. researchgate.net The utilization of isomaltotriose and other IMOs by these bacteria is facilitated by cell-associated α-glucosidase activity. nih.gov
The profile of oligosaccharide consumption can be monitored over time. For example, in cultures of L. plantarum, the concentrations of isomaltotriose (DP3), isomaltose (DP2), and other isomaltooligosaccharides decrease over a 50-hour cultivation period, indicating their consumption by the bacteria. researchgate.netresearchgate.net The degradation of these oligosaccharides is accompanied by the production of fermentation end-products like lactic acid and acetic acid. nih.gov
Table 1: Fermentation End-Products of Isomaltotriose/IMOs by Human Fecal Microbiota This table is interactive. You can sort and filter the data.
| Fermentation Product | Typical Observation | Source |
|---|---|---|
| Acetic Acid | Major SCFA produced | nih.gov |
| Propionic Acid | Minor SCFA produced | nih.govnih.gov |
| Butyric Acid | Minor SCFA produced | nih.govnih.gov |
| Lactic Acid | Produced by specific strains like Bifidobacterium | nih.gov |
| pH | Decreases as SCFAs are produced | nih.gov |
Table 2: Microbial Growth on Isomaltotriose/IMOs This table is interactive. You can sort and filter the data.
| Microbial Genus | Carbon Source | Growth Observation | Source |
|---|---|---|---|
| Bifidobacterium | IMOs | Optimal growth, comparable to glucose | nih.gov |
| Lactobacillus | IMOs (with glucose) | Good growth and biomass production | researchgate.net |
Strain-Specific Variations in Isomaltotriose Utilization
The ability to metabolize isomaltotriose varies significantly among different microbial species and even between different strains of the same species. This strain-specific variation is a critical factor in determining the prebiotic potential and the precise metabolic fate of isomaltotriose in a complex microbial ecosystem like the human gut.
Research has highlighted distinct differences in isomaltotriose utilization among various gut commensals. For example, certain strains of Bifidobacterium breve possess α-glucosidases that enable them to hydrolyze and utilize isomaltotriose. asm.org In contrast, studies on Lactobacillus plantarum have revealed that many strains are unable to utilize α-1,6-linked isomaltooligosaccharides, including isomaltotriose. asm.org This inability has even been exploited in industrial processes where L. plantarum is used to purify IMO preparations by consuming residual sugars without degrading the target oligosaccharides. asm.org
The genetic basis for these metabolic differences lies in the presence or absence of specific genes encoding transport systems and hydrolytic enzymes. The metabolism of oligosaccharides in lactobacilli is often limited by transport into the cell, as the necessary glycosyl hydrolases are typically located intracellularly. frontiersin.org For instance, Bifidobacterium breve UCC2003 encodes two α-glucosidases capable of hydrolyzing isomaltotriose, among other oligosaccharides. asm.org In contrast, the absence of such dedicated transport and enzymatic machinery in other strains renders them incapable of metabolizing this substrate. asm.org
Furthermore, the composition of the gut microbiota at a higher level, such as enterotypes, can influence the degradation of IMOs. Fermentation of IMOs by human fecal samples has shown that the growth of Bifidobacterium is more pronounced in microbiomes of the Bacteroides and Mixed enterotypes compared to the Prevotella type. nih.gov Interestingly, the Prevotella-type microbiome was associated with higher production of propionic and butyric acid from IMOs. nih.gov This suggests that while some strains or communities (like those rich in certain bifidobacteria) may be more efficient at utilizing isomaltotriose for biomass production, others (like the Prevotella-type) may channel the substrate towards the production of specific SCFAs.
Even within a single genus, the metabolic capabilities can be diverse. A screening of 35 Lactobacillus plantarum strains for their ability to utilize various prebiotics showed distinct, strain-specific growth phenotypes on isomaltooligosaccharides, with further analysis revealing different substrate utilization patterns among the strains. asm.org This highlights that generalizing the metabolic capabilities of a species without considering strain-level diversity can be misleading.
Table 3: Strain-Specific Utilization of Isomaltotriose This table is interactive. You can sort and filter the data.
| Microbial Strain/Group | Utilization of Isomaltotriose | Key Findings | Source |
|---|---|---|---|
| Bifidobacterium breve UCC2003 | Yes | Possesses α-glucosidases capable of hydrolysis. | asm.org |
| Lactobacillus plantarum (various strains) | No (generally) | Many strains lack the ability to utilize α-1,6-linked IMOs. | asm.org |
| Bacteroides-type microbiome | Yes | Supports growth of Bifidobacterium. | nih.gov |
| Prevotella-type microbiome | Yes | Higher production of propionate (B1217596) and butyrate. | nih.gov |
Sophisticated Analytical Methodologies for Isomaltotriose
High-Resolution Chromatographic Separation of Isomaltotriose (B1581827) from Oligosaccharide Mixtures
Chromatographic techniques are fundamental to the separation of isomaltotriose from other sugars. The choice of stationary phase and mobile phase is critical for achieving the desired resolution.
High-Performance Liquid Chromatography (HPLC) with Specialized Columns (e.g., Polymer-based Amino Columns, Amide Columns)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isomaltooligosaccharides (IMOs), including isomaltotriose. jst.go.jp The use of specialized columns is crucial for separating these polar compounds.
Polymer-based Amino Columns: These columns have demonstrated significant advantages over traditional silica-based amino columns, primarily in terms of durability and stability. jst.go.jpresearchgate.net The stable chemical bonding of polyamine to a hydrophilic polymer gel, such as polyvinyl alcohol, prevents the decline in retention power often observed with silica-based columns over time. shodexhplc.com This enhanced durability allows for reliable quantitative analysis using calibration curves of standard reagents. jst.go.jpresearchgate.net An improved method utilizing a polymer-based amino column has been developed for the quantitative analysis of commercial IMO products, enabling the determination of isomaltotriose alongside other components like glucose, maltose (B56501), and panose (B1197878). jst.go.jpresearchgate.net Shodex Asahipak NH2P-50 series columns are examples of such polymer-based amino columns that offer high resolution for saccharides under simple analytical conditions. shodexhplc.comshodexhplc.com
Amide Columns: Amide-based columns are another effective option for the separation of polar molecules like isomaltotriose. mdpi.com These columns can retain analytes over a wide range of mobile phase pH values. mdpi.com A method for determining isomaltose (B16258), panose, and isomaltotriose in beverages utilizes an ACQUITY UPLC BEH Amide column. fda.gov.tw This method employs a mobile phase of acetonitrile (B52724) and water with triethylamine (B128534) and uses a refractive index detector for quantification. fda.gov.tw While effective, analysis on amide columns may require elevated temperatures to prevent the separation of anomers, as the acrylamide (B121943) group is not basic. shodexhplc.com
Below is a table summarizing typical HPLC conditions for isomaltotriose analysis:
| Parameter | Polymer-based Amino Column | Amide Column |
| Column Example | Shodex Asahipak NH2P-50 shodexhplc.com | ACQUITY UPLC BEH Amide fda.gov.tw |
| Mobile Phase | Acetonitrile/Water mixture shodexhplc.com | Acetonitrile/Water with Triethylamine fda.gov.tw |
| Detector | Refractive Index (RI) jst.go.jpresearchgate.net | Refractive Index (RI) fda.gov.tw |
| Key Advantage | High durability and stable retention jst.go.jpresearchgate.net | Wide pH range applicability mdpi.com |
Ion Chromatography (IC) for Isomaltotriose Separation
Ion Chromatography (IC), particularly high-performance anion-exchange chromatography (HPAEC), is a powerful technique for separating complex carbohydrate mixtures with high resolution. lcms.cz This method is often coupled with pulsed amperometric detection (PAD) for sensitive quantification of non-derivatized carbohydrates.
An analytical method for the determination of seven sugars, including isomaltotriose, in rice wine was developed using HPAEC with integrated PAD. chrom-china.com This method utilized a CarboPac™ PA10 column and a gradient elution of sodium hydroxide (B78521) and sodium acetate (B1210297) to achieve good separation. chrom-china.com More recently, a multifunctional-separation-mode ion chromatography (MFS-IC) method has been developed for the simultaneous determination of major metabolites, including trisaccharides like isomaltotriose, during rice wine fermentation. rsc.org This system uses sulfo-modified size-exclusion columns and phthalic acid as the eluent, coupled with both a conductivity detector (CD) for ionic species and a refractive index detector (RID) for non-ionic species like oligosaccharides. rsc.org
Application of Zeolites in Chromatographic Separation of Isomaltotriose
Zeolites, which are crystalline aluminosilicates, can be used as stationary phases in liquid chromatography for carbohydrate separation. researchgate.net The separation mechanism involves a combination of size exclusion, complexation, and interactions with the Si/Al lattice of the zeolite framework. researchgate.net
Hydrophobic, dealuminated Y-zeolites have shown the ability to separate disaccharides and have been used for the isolation of isomaltose from isomalto-oligosaccharide mixtures. exlibrisgroup.comcabidigitallibrary.org Research has shown that FAU-type zeolites can selectively adsorb oligomers with α(1→6) glycosidic linkages, such as isomaltotriose and dextran (B179266), while excluding those with other linkage types. acs.org This selectivity makes zeolites a promising material for the specific separation of isomaltotriose from other isomeric oligosaccharides. The Fickian diffusivity of isomaltotriose in a dealuminated FAU-type zeolite has been measured, indicating that the molecule penetrates into the zeolite pores. acs.org
Mass Spectrometry (MS) for Qualitative and Quantitative Isomaltotriose Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of isomaltotriose, providing molecular weight information and fragmentation patterns that act as a structural fingerprint.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating oligosaccharide isomers. nih.govresearchgate.net By inducing fragmentation of a selected precursor ion, MS/MS generates unique product ions that are characteristic of the glycosidic linkages and structure of the molecule.
In the negative-ion mode, collision-induced dissociation (CID) of the chloride adduct of isomaltotriose ([M+Cl]⁻ at m/z 539) produces a distinct diagnostic ion at m/z 387. nih.govresearchgate.netrsc.org This allows for its differentiation from other trisaccharide isomers like maltotriose (B133400) and nigerotriose, which produce their own unique diagnostic ions. nih.govrsc.org Similarly, analysis of the bromide adduct of isomaltotriose has been shown to yield diagnostic ions at m/z 375 and 293. nih.gov The fragmentation patterns can provide detailed information about the glycosidic linkages. researchgate.net For example, isomaltotriose, with its two (1→6)-linkages, produces specific cross-ring fragment ions. helsinki.fi
The following table presents diagnostic ions for isomaltotriose and related isomers in negative-ion mode MS/MS:
| Compound | Precursor Ion (Chloride Adduct) | Diagnostic Fragment Ion(s) |
| Isomaltotriose | m/z 539 | m/z 387 nih.govresearchgate.netrsc.org |
| Maltotriose | m/z 539 | m/z 473, m/z 455 nih.gov |
| Nigerotriose | m/z 539 | m/z 395, m/z 191 nih.gov |
| Cellotriose | m/z 539 | m/z 297 nih.gov |
Integration of LC-MS/MS and IC-MS/MS for Comprehensive Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and ion chromatography with tandem mass spectrometry (IC-MS/MS) provides a highly sensitive and selective platform for the comprehensive analysis of isomaltotriose in complex matrices. researchgate.netnih.gov
LC-MS/MS: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully used for the sensitive determination of isomaltooligosaccharides, including isomaltotriose, in food products like milk powder. researchgate.net These methods often involve separation on an amide column followed by electrospray ionization and detection in multiple reaction monitoring (MRM) mode, which enhances selectivity and quantification. researchgate.net
IC-MS/MS: The combination of ion chromatography with tandem mass spectrometry (IC-MS/MS) is particularly well-suited for the analysis of oligosaccharides in complex samples like yellow rice wine. google.com A method using a Dionex CarboPac™ PA10 glycan analysis column for separation, followed by detection with a tandem mass spectrometer in the negative ion mode, has been developed for the qualitative and quantitative detection of isomaltotriose and other oligosaccharides. google.com The high resolving power of HPAEC combined with the structural information from high-resolution mass spectrometry offers a powerful tool for the derivatization-free characterization of functional oligosaccharides. lcms.cz
Emerging Research Directions and Biotechnological Applications
Isomaltotriose (B1581827) as a Substrate in Biochemical Enzyme Assays
High-purity isomaltotriose serves as a critical substrate in biochemical assays for the characterization and study of specific carbohydrate-active enzymes. megazyme.comneogen.com Its defined structure allows researchers to investigate enzyme kinetics, substrate specificity, and reaction mechanisms.
One notable example is its use with isomalto-dextranase from Arthrobacter globiformis. In studies of this enzyme, isomaltotriose is used as a substrate to determine kinetic parameters and to understand the chemical nature of the enzyme's active site. tandfonline.com Research has shown that kinetic data from assays using isomaltotriose are nearly identical to those using the larger polymer dextran (B179266), suggesting both are hydrolyzed at the same catalytic site. tandfonline.com Furthermore, isomaltotriose has been employed as a protective agent in chemical modification studies, where its presence shields essential carboxyl groups in the enzyme's active site from inactivation, confirming their role in catalysis. tandfonline.com
Isomaltotriose is also a recognized substrate for other enzymes, including α-glucosidases and oligo-1,6-glucosidases. For oligo-1,6-glucosidase from Saccharomyces cerevisiae, isomaltotriose is considered the preferred substrate compared to longer-chain oligosaccharides. nih.gov Its interaction with the enzyme helps to elucidate the structural features of the active site that determine substrate preference. nih.gov Additionally, commercial suppliers provide high-purity isomaltotriose specifically for research and diagnostic applications involving enzymes like endo-1,6-α-dextrinase. megazyme.coma-matrix.ng In the characterization of 4,6-α-glucanotransferase (4,6-α-GTase) enzymes from Lactobacillus reuteri, isomaltotriose acts as a potent acceptor substrate, demonstrating significantly higher transglycosylation factors compared to other molecules and confirming its utility in defining enzyme function. nih.gov
| Enzyme | Source Organism | Role of Isomaltotriose in Assay | Research Finding |
|---|---|---|---|
| Isomalto-dextranase | Arthrobacter globiformis T6 | Substrate for kinetic studies and active site analysis | Protected essential carboxyl groups from inactivation, confirming their catalytic role. tandfonline.com |
| α-Glucosidase | Aspergillus niger | Substrate for transglycosylation activity measurement | Used to monitor the formation of transglycosylation products like panose (B1197878) and other IMOs. nih.govnih.gov |
| Oligo-1,6-glucosidase | Saccharomyces cerevisiae | Optimal substrate for activity analysis | Demonstrated as the best substrate, helping to define the structural constraints of the enzyme's active site. nih.gov |
| 4,6-α-Glucanotransferase (GTFB) | Lactobacillus reuteri 121 | Acceptor substrate in transglycosylation assays | Showed a high transglycosylation factor, indicating it is a strong acceptor substrate for the enzyme. nih.gov |
| endo-1,6-α-Dextrinase | General | Standard substrate for enzyme activity assays | Listed as a key substrate for which high-purity isomaltotriose is commercially available. megazyme.com |
Genetic Engineering of Microbial Strains for Targeted Isomaltotriose Production or Transformation
The targeted production or modification of isomaltotriose is a growing area of metabolic engineering, where microbial strains are genetically modified to enhance biosynthetic pathways. nih.govresearchgate.net These efforts aim to create efficient and sustainable platforms for producing isomaltooligosaccharides (IMOs), including isomaltotriose, for various applications. frontiersin.org
A significant strategy involves the heterologous expression of specific enzymes in host organisms known for their robust fermentation capabilities. For instance, researchers have engineered Saccharomyces cerevisiae to produce IMOs by expressing the α-glucosidase gene (aglA) from Aspergillus niger. nih.gov By fusing the gene to sequences that anchor the resulting enzyme to the yeast cell surface, stable biocatalysts were created. These engineered yeast cells can effectively carry out transglycosylation reactions, converting substrates like maltose (B56501) into a mixture of IMOs, including isomaltose (B16258) and panose, with isomaltotriose being an expected product in the oligosaccharide family. nih.gov
Another approach focuses on improving the efficiency of IMO production in bacteria. In one study, a spontaneous mutant of the dextran-producing bacterium Weissella confusa was isolated that overproduced riboflavin (B1680620). csic.es This strain, when fermented in an oat-based beverage supplemented with sucrose (B13894), produced significant quantities of potential prebiotics, including 454 mg/L of isomaltotriose. csic.es This demonstrates the potential of selecting or engineering lactic acid bacteria for the dual benefit of producing vitamins and functional oligosaccharides.
Furthermore, genetic engineering has been applied to develop carbon-negative production platforms. In a groundbreaking study, the bacterium Clostridium autoethanogenum, which can grow on waste gases like CO₂, was engineered to produce industrial chemicals. nih.gov While this specific work targeted acetone (B3395972) and isopropanol (B130326), the underlying principles of reprogramming a non-model microorganism's metabolism could be adapted for the synthesis of complex carbohydrates like isomaltotriose from sustainable feedstocks. nih.gov The ability to precisely modify microbial genomes using tools like CRISPR-Cas systems opens up possibilities for designing strains with optimized metabolic fluxes toward desired products. mdpi.com
| Microorganism | Genetic Modification/Strategy | Target Product/Transformation | Key Finding |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of Aspergillus niger α-glucosidase (aglA) gene fused to a cell wall anchor. | Production of Isomaltooligosaccharides (IMOs), including isomaltose and panose. | Created a stable, whole-cell biocatalyst capable of transglycosylation to form IMOs. nih.gov |
| Weissella confusa FS54 B2 | Spontaneous mutant isolated via selection with roseoflavin. | Co-production of riboflavin and prebiotic oligosaccharides (isomaltose, isomaltotriose, panose). | Produced 454 mg/L of isomaltotriose in a fermented oat-based beverage. csic.es |
| Pichia pastoris GSL | Genetically modified yeast strain. | Valorization of restaurant food waste into IMOs and L-lactic acid. | Demonstrated potential as a robust biocatalyst for converting food waste into value-added products, including IMOs. frontiersin.org |
| Clostridium autoethanogenum | Pathway engineering for chemical production from CO₂. | Production of acetone and isopropanol (demonstrates platform potential). | Established a carbon-negative bioproduction platform that could be adapted for other complex molecules. nih.gov |
Development of Novel Biocatalytic Processes Involving Isomaltotriose
Biocatalysis, the use of enzymes or whole cells to drive chemical reactions, offers a sustainable alternative to traditional chemical synthesis. mt.comchimia.ch Novel processes are being developed that utilize isomaltotriose either as a starting material for further modification or as a product of innovative enzymatic synthesis.
One area of development is the enzymatic synthesis of oligosaccharide esters, which have applications in the food and cosmetic industries. A study demonstrated the transesterification of isomaltotriose with palmitic acid vinyl ester using the metalloprotease thermolysin in an organic solvent. nih.gov By optimizing reaction parameters such as temperature, water content, and enzyme concentration, a high yield (89.7%) of isomaltotriose palmitate was achieved. This process highlights the potential for creating novel, functional derivatives of isomaltotriose through biocatalysis. nih.gov
The development of "enzyme cocktails" represents another advanced biocatalytic strategy. A process was developed using a combination of four different enzymes—pullulanase, α-amylase, β-amylase, and α-transglucosidase—to perform simultaneous saccharification and transglycosylation of liquefied starch. redalyc.org This one-pot reaction produced a yield of 49.09% IMOs (isomaltose, isomaltotriose, and panose) in just 13 hours, offering a more efficient alternative to traditional multi-step manufacturing processes. redalyc.org Such integrated biocatalytic systems are crucial for the cost-effective production of functional oligosaccharides. europa.eu
| Biocatalytic Process | Enzyme(s)/Biocatalyst | Substrate(s) | Product(s) | Key Innovation/Finding |
|---|---|---|---|---|
| Transesterification in organic media | Thermolysin (a metalloprotease) | Isomaltotriose, Palmitic acid vinyl ester | Isomaltotriose palmitate | Achieved 89.7% yield of a novel isomaltotriose ester, demonstrating enzymatic modification in non-aqueous systems. nih.gov |
| Immobilized enzyme synthesis | Immobilized α-Glucosidase from Aspergillus niger | Maltose | Isomaltooligosaccharides (including isomaltotriose) | Use of a biphasic organic-aqueous system improved IMO yield to 50.83% and facilitated enzyme recycling. nih.gov |
| Simultaneous saccharification and transglycosylation | Enzyme cocktail (Pullulanase, α-amylase, β-amylase, α-transglucosidase) | Liquefied starch | Isomaltooligosaccharides (isomaltose, isomaltotriose, panose) | A one-pot process achieved a 49.09% IMO yield in 13 hours, improving process efficiency. redalyc.org |
| Co-immobilized enzyme system | Dextransucrase and dextranase (B8822743) | Sucrose | Isomaltooligosaccharides | Co-immobilization of enzymes offers a promising approach for multi-step biocatalytic processes to produce IMOs. lodz.pl |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying isomaltotriose in enzyme-treated starch samples?
- Methodological Answer : High-Performance Size-Exclusion Chromatography with Refractive Index detection (HPSEC-RI) is widely used to separate and quantify isomaltotriose in starch hydrolysates. However, co-elution with structurally similar oligosaccharides (e.g., isomaltose) may occur, necessitating validation via complementary techniques like mass spectrometry (MS) or enzymatic specificity assays. For example, coupling HPSEC-RI with MS can confirm molecular weight and linkage specificity .
Q. How does the α-1,6 glycosidic linkage in isomaltotriose influence its enzymatic hydrolysis kinetics?
- Methodological Answer : The α-1,6 linkages in isomaltotriose confer resistance to hydrolysis by enzymes like maltase-glucoamylase (MGAM), which prefers α-1,4 linkages. In contrast, sucrase-isomaltase (SI) exhibits broader specificity. Researchers can compare hydrolysis rates using purified enzymes under controlled pH and temperature conditions. Enzyme kinetics assays (e.g., Michaelis-Menten analysis) can quantify substrate specificity and catalytic efficiency .
Q. What experimental controls are critical when studying isomaltotriose digestibility in vitro?
- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic degradation. Use standardized enzyme activity units and validate purity via SDS-PAGE. Additionally, spike samples with known isomaltotriose concentrations to assess recovery rates and detection limits in chromatographic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis rates of isomaltotriose across studies?
- Methodological Answer : Discrepancies often arise from variations in enzyme sources, branching density of substrates, or structural self-association of oligosaccharides. To address this:
- Standardize enzyme activity using international units (IU).
- Characterize substrate branching via methylation analysis or NMR.
- Conduct time-course hydrolysis assays to differentiate between slow-digesting and resistant fractions .
Q. What in vitro models best simulate the digestion resistance of isomaltotriose in human gastrointestinal studies?
- Methodological Answer : Simulated gastric (pepsin-HCl, pH 2.0) and intestinal (pancreatin, pH 6.9) fluid models, combined with dialysis membranes to mimic absorption, can track isomaltotriose persistence. Monitor hydrolysis products using HPSEC-RI and correlate with structural parameters (e.g., chain length, branching frequency). Include viscosity measurements to assess physical entrapment effects .
Q. How do double-helical structures in starch matrices influence isomaltotriose resistance to enzymatic hydrolysis?
- Methodological Answer : Use X-ray diffraction or differential scanning calorimetry (DSC) to identify double-helical segments in starch-isomaltotriose complexes. Compare hydrolysis rates of native vs. gelatinized starch to isolate structural effects. Molecular dynamics simulations can further elucidate how helical packing limits enzyme accessibility .
Q. What strategies optimize the detection of low-abundance isomaltotriose in complex carbohydrate mixtures?
- Methodological Answer : Pre-fractionate samples using ethanol precipitation to remove high-molecular-weight polysaccharides. Enrich oligosaccharides via solid-phase extraction (e.g., graphitized carbon cartridges) and analyze with high-sensitivity detectors (e.g., charged aerosol detection). Validate with synthetic isomaltotriose standards and spike-recovery experiments .
Data Interpretation and Reproducibility
Q. How should researchers address variability in isomaltotriose quantification across chromatographic runs?
- Methodological Answer : Normalize retention times using internal standards (e.g., maltotriose). Perform triplicate injections and apply statistical outlier tests (e.g., Grubbs’ test). Calibrate detectors daily and document column aging effects by tracking resolution metrics over time .
Q. What statistical approaches are suitable for analyzing contradictory data on isomaltotriose’s role in resistant starch formation?
- Methodological Answer : Employ multivariate analysis (e.g., PCA) to identify confounding variables (e.g., enzyme purity, substrate crystallinity). Use meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Sensitivity analysis can test hypotheses about structural vs. enzymatic drivers of resistance .
Tables for Method Comparison
| Analytical Technique | Application | Strengths | Limitations |
|---|---|---|---|
| HPSEC-RI | Separation of oligosaccharides by size | High reproducibility; minimal sample prep | Co-elution of similar-sized oligosaccharides |
| HPAEC-PAD | Linkage-specific quantification | High resolution for α-1,6 linkages | Requires specialized columns and eluents |
| MALDI-TOF MS | Molecular weight confirmation | High sensitivity; structural insights | Semi-quantitative; matrix interference risks |
Table 1. Comparison of methods for isomaltotriose analysis, adapted from methodologies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
